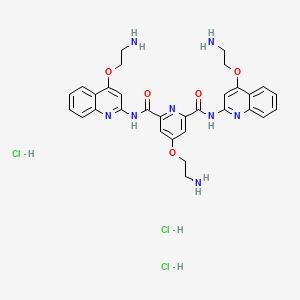
Sapitinib difumurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD8931 diFuMaric acid is a reversible and ATP-competitive inhibitor of epidermal growth factor receptor, ErbB2, and ErbB3. It is used primarily in scientific research for its potent inhibitory effects on these receptors, which are implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD8931 diFuMaric acid involves multiple steps, including the formation of the quinazoline core, the introduction of the methoxy group, and the attachment of the piperidine moiety. The final step involves the formation of the diFuMaric acid salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of AZD8931 diFuMaric acid follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AZD8931 diFuMaric acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride,
Properties
CAS No. |
1196531-39-1 |
|---|---|
Molecular Formula |
C31H33ClFN5O11 |
Molecular Weight |
706.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LSXKPHWAKWZIKV-LVEZLNDCSA-N |
Isomeric SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3N=CN=C(C3=C2)NC4=C(C(=CC=C4)Cl)F)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;hydrochloride](/img/structure/B10825111.png)
![(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)

![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)


![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)

